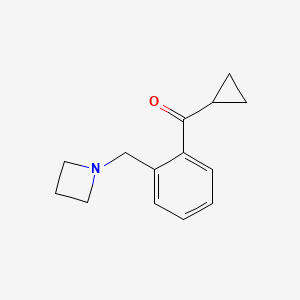

![molecular formula C17H21NO3 B1327392 Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate CAS No. 898763-96-7](/img/structure/B1327392.png)

Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate

Descripción general

Descripción

Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate is a chemical compound with the molecular formula C18H21NO3 and a molecular weight of 299.36 g/mol. It is a white crystalline powder known for its various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound is of interest in both academic and industrial research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s biological activities make it a candidate for studying anti-inflammatory and analgesic mechanisms.

Medicine: Due to its potential therapeutic effects, it is researched for developing new drugs for pain relief and seizure control.

Industry: The compound’s properties are explored for use in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

A similar compound, ethyl 2-oxo-4-phenylbutyrate, is known to be a precursor for angiotensin-converting enzyme (ace) inhibitors .

Mode of Action

It’s structurally similar to ethyl 2-oxo-4-phenylbutyrate, which undergoes bioreduction to yield ethyl ®-2-hydroxy-4-phenylbutanoate . This process involves the reduction of the keto group to a hydroxyl group .

Biochemical Pathways

The bioreduction of its analogue, ethyl 2-oxo-4-phenylbutyrate, suggests involvement in redox reactions .

Result of Action

Its structural analogue, ethyl 2-oxo-4-phenylbutyrate, is known to yield ethyl ®-2-hydroxy-4-phenylbutanoate upon bioreduction , suggesting potential involvement in redox reactions.

Action Environment

The effect of ionic liquid on the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate by saccharomyces cerevisiae has been reported , suggesting that the reaction environment can influence the compound’s action.

Análisis Bioquímico

Cellular Effects

Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins. These effects on cellular function highlight the compound’s potential as a tool for studying cellular biology .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of certain oxidoreductases, leading to altered metabolic pathways. Additionally, this compound can interact with DNA-binding proteins, influencing gene expression and cellular responses .

Métodos De Preparación

The synthesis of Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate typically involves the reaction of 3-pyrrolinomethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate can be compared with other similar compounds such as:

Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate: This compound has a similar structure but contains a piperidine ring instead of a pyrrolidine ring, which may result in different biological activities and properties.

Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate: This compound has a similar structure but with a different substitution pattern on the phenyl ring, potentially leading to variations in its chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which contribute to its distinct biological activities and chemical properties.

Propiedades

IUPAC Name |

ethyl 4-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-2-21-17(20)10-9-16(19)15-8-4-3-7-14(15)13-18-11-5-6-12-18/h3-8H,2,9-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMOZDPCFAAFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643963 | |

| Record name | Ethyl 4-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-96-7 | |

| Record name | Ethyl 2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327313.png)

![Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327314.png)

![Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327315.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327317.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-fluorobenzophenone](/img/structure/B1327318.png)

![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-3-fluorophenyl)methanone](/img/structure/B1327320.png)

![4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1327321.png)

![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone](/img/structure/B1327324.png)

![2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1327325.png)

![4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1327327.png)

![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,4-difluorophenyl)methanone](/img/structure/B1327328.png)

![3,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327329.png)

![Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate](/img/structure/B1327332.png)